molecular formula C4H9CuO B052660 tert-ButoxycopperDISCONTINUED CAS No. 35342-67-7

tert-ButoxycopperDISCONTINUED

Cat. No.: B052660
CAS No.: 35342-67-7
M. Wt: 136.66 g/mol
InChI Key: WILFNLHOTDCRAO-UHFFFAOYSA-N
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Description

The compound’s structure involves copper centers coordinated with tert-butoxy ligands, which are bulky and electron-rich, influencing its reactivity and decomposition pathways . While specific literature on tert-Butoxycopper is sparse, its discontinuation aligns with broader trends in replacing unstable metal alkoxides with safer, more efficient alternatives.

Properties

IUPAC Name

copper(1+);2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.Cu/c1-4(2,3)5;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFNLHOTDCRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9CuO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460062
Record name AGN-PC-005B6W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35342-67-7
Record name AGN-PC-005B6W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares tert-ButoxycopperDISCONTINUED with structurally or functionally related compounds, including potassium tert-butoxide (K-Ot-Bu), tert-butoxycarbonyl (BOC) derivatives, and other metal alkoxides.

2.1 Structural and Functional Analogues
2.1.1 Potassium tert-Butoxide (K-Ot-Bu)
Property tert-Butoxycopper Potassium tert-Butoxide References
Formula [Cu(Ot-Bu)]ₙ K-Ot-Bu
Stability Low (prone to decomposition) High (stable under inert conditions)
Catalytic Use Limited due to instability Widely used in deprotonation and elimination reactions
Thermal Decomposition Releases tert-butanol and CuO Decomposes to tert-butanol and K₂O

Key Insight : Potassium tert-butoxide’s superior stability and versatility in organic synthesis have made it a preferred reagent over copper-based alkoxides like tert-Butoxycopper.

2.1.2 tert-Butoxycarbonyl (BOC) Derivatives

BOC-protected compounds (e.g., BOC anhydride, CAS 24424-99-5) share the tert-butoxy group but serve as protective agents in peptide synthesis rather than metal catalysts.

Property tert-Butoxycopper BOC Anhydride References
Function Catalyst precursor Amino-protecting agent
Reactivity Oxidative decomposition Hydrolysis-sensitive
Toxicity Limited data; potential Cu toxicity Low hazard (non-toxic handling)

Key Insight : BOC derivatives are optimized for stability in aqueous/organic mixed-phase systems, unlike tert-Butoxycopper, which lacks such tailored functionality.

2.1.3 Other Metal Alkoxides (e.g., Aluminum tert-Butoxide)

Aluminum tert-butoxide ([Al(Ot-Bu)₃]) is a stable alkoxide used in esterification and polymerization.

Property tert-Butoxycopper Aluminum tert-Butoxide References
Thermal Stability Low (decomposes <100°C) High (stable up to 200°C)
Catalytic Applications Limited Widely used in industrial processes

Key Insight : Aluminum alkoxides dominate industrial applications due to their thermal resilience and predictable reactivity.

Research Findings and Data Gaps

  • Spectral Data : While NMR and UV-Vis data for tert-Butoxycopper are unavailable, analogous compounds like K-Ot-Bu and BOC derivatives are well-characterized .
  • Toxicity: tert-Butoxycopper’s hazards are inferred from copper toxicity, whereas tert-butanol (a decomposition product) is classified as low-risk .
  • Synthetic Relevance : BOC-protected intermediates (e.g., 3-(tert-Butoxy)cyclobutane-1-carboxylic acid, CAS 1899832-83-7) remain staples in drug discovery, highlighting the tert-butoxy group’s enduring value in stable applications .

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